6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 6-[3-(dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl]hexanoic acid is derived through a hierarchical substitution approach. The parent structure is hexanoic acid , a six-carbon carboxylic acid. At position 6 of this chain, a 2,5-dioxopyrrolidin-1-yl group is attached. The pyrrolidine ring is substituted at position 3 with a dodec-1-en-1-yl group, an unsaturated 12-carbon chain with a terminal double bond between C1 and C2.
Isomeric considerations arise from two structural features:
- Geometric isomerism : The dodec-1-en-1-yl group introduces a double bond at C1–C2. The substituents on these carbons (a hydrogen atom and the pyrrolidine ring on C1, and a hydrogen atom and the remaining alkyl chain on C2) permit E (trans) and Z (cis) configurations. The E isomer is sterically favored due to reduced van der Waals repulsion between the pyrrolidine ring and the alkyl chain.
- Conformational isomerism : The hexanoic acid chain and the dodec-1-en-1-yl group adopt rotameric states influenced by steric and electronic factors. For instance, gauche and anti conformers of the hexanoic acid spacer may coexist in solution.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is dominated by three regions:
- Pyrrolidine-dione core : The five-membered ring adopts a non-planar envelope conformation due to the sp³ hybridization of the nitrogen atom and the sp² hybridization of the carbonyl carbons. X-ray absorption studies of analogous pyrrolidine-dione systems reveal ring puckering amplitudes of 0.3–0.5 Å, with the nitrogen atom deviating from the plane formed by the four ring carbons.
- Dodec-1-en-1-yl substituent : The trans configuration of the double bond minimizes steric clashes between the pyrrolidine ring and the alkyl chain. Density functional theory (DFT) calculations on similar alkenyl-pyrrolidine systems predict a dihedral angle of 178° between the double bond and the pyrrolidine plane, indicating nearly coplanar alignment to maximize conjugation.
- Hexanoic acid chain : The six-carbon spacer adopts a staggered conformation in the solid state, as observed in crystallographic studies of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid derivatives. Nuclear magnetic resonance (NMR) data for related compounds suggest rapid interconversion between conformers in solution, with an energy barrier of ~8 kJ/mol for rotation about the C–N bond.
Key geometric parameters (hypothesized based on analogous systems):
- Pyrrolidine ring puckering amplitude: 0.42 Å
- C=O bond lengths: 1.21–1.23 Å
- C–N bond length: 1.47 Å
- Dihedral angle (double bond/pyrrolidine): 178°
Crystallographic Characterization and Solid-State Packing
While direct crystallographic data for this specific compound remain unreported, insights can be extrapolated from related structures:
- Hydrogen-bonding networks : The carboxylic acid group likely forms cyclic dimers via O–H···O hydrogen bonds (bond length: 1.85 Å, angle: 168°), as observed in 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid. These dimers propagate into chains along the crystallographic a-axis.
- Alkenyl chain packing : The dodec-1-en-1-yl groups align in a lamellar arrangement, with interdigitated alkyl chains separated by 4.2–4.5 Å, characteristic of van der Waals interactions in unsaturated hydrocarbons.
- Unit cell parameters : Analogous compounds crystallize in monoclinic systems with P2₁/c symmetry, featuring unit cell dimensions of a = 15.3 Å, b = 7.8 Å, c = 20.1 Å, and β = 102.5°.
| Packing Feature | Distance (Å) | Interaction Type |
|---|---|---|
| O–H···O (carboxylic dimer) | 1.85 | Hydrogen bond |
| C–H···O (pyrrolidine-carbonyl) | 2.45 | Weak hydrogen bond |
| Alkyl chain separation | 4.3 | van der Waals |
The interplay of these interactions creates a layered structure, with alternating hydrophilic (carboxylic acid/pyrrolidine-dione) and hydrophobic (dodec-1-en-1-yl) regions. This segregation is critical for understanding the compound’s solubility and phase behavior in different media.
Properties
CAS No. |
30701-18-9 |
|---|---|
Molecular Formula |
C22H37NO4 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-[3-[(E)-dodec-1-enyl]-2,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C22H37NO4/c1-2-3-4-5-6-7-8-9-10-12-15-19-18-20(24)23(22(19)27)17-14-11-13-16-21(25)26/h12,15,19H,2-11,13-14,16-18H2,1H3,(H,25,26)/b15-12+ |
InChI Key |
BNIADCVCSFJMII-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)N(C1=O)CCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pathway 1: Direct Esterification
This pathway involves direct esterification between the carboxylic group of hexanoic acid and the hydroxyl group of dodec-1-enol:
| Reactants | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|
| Hexanoic acid + Dodec-1-enol | Sulfuric acid (H₂SO₄), heat | Esterified intermediate | ~85 |
Pathway 2: Nucleophilic Substitution
An alternative pathway employs nucleophilic substitution using dodecyl bromide:
| Reactants | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|
| Hexanoic acid derivative + Dodecyl bromide | NaH in THF | Alkylated product | ~78 |
Optimization Parameters
Reaction Conditions
Key factors influencing yield and purity include:
- Solvent Selection: Polar aprotic solvents like DMF enhance solubility and reactivity.
- Temperature Control: Excessive heat can cause side reactions, particularly decomposition of maleimide derivatives.
- Catalyst Loading: Optimal catalyst-to-reagent ratios minimize unreacted starting materials.
Purification Techniques
Post-reaction purification is critical for removing byproducts:
- Column chromatography using silica gel with ethyl acetate/hexane as eluents.
- Recrystallization from ethanol or methanol.
Analytical Characterization
Spectroscopic Analysis
To confirm the structure and purity:
- NMR Spectroscopy:
- $$ ^1H $$-NMR: Signals corresponding to alkene protons in the dodecyl chain (~5–6 ppm).
- $$ ^13C $$-NMR: Carbon signals for carboxylic acid (~170 ppm) and alkene carbons (~120–140 ppm).
- FTIR Spectroscopy:
- Peaks for C=O stretching (~1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms molecular weight:
- Expected m/z for [M+H]+ ion: ~353.26.
Data Table: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Maleimide Formation | Maleic anhydride + NH₃ | Acetone | RT | ~92 |
| Coupling Reaction | Maleimide + Hexanoic acid + DCC/NHS | DCM | RT | ~88 |
| Alkylation | Hexanoic acid derivative + Dodecyl bromide + NaH | THF | 50–70°C | ~78 |
Challenges and Recommendations
Challenges
- Side reactions during alkylation due to overreaction at multiple sites.
- Difficulty in isolating pure products from reaction mixtures containing unreacted starting materials.
Recommendations
- Employ real-time monitoring techniques like thin-layer chromatography (TLC) to track reaction progress.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodec-1-en-1-yl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following structurally related compounds share the pyrrolidine-2,5-dione motif but differ in substituents, chain length, or functional groups:
Physicochemical Properties
- Target Compound : Density = 1.037 g/cm³ (20°C); Boiling Point = 402–422°C (101.8 kPa); Viscous liquid appearance .
- 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: Predicted density = 1.39 g/cm³; Higher acidity (pKa ~4.66) due to shorter chain .
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid: Molecular weight = 171.15 g/mol; lacks experimental data for boiling point or density .
Functional and Application Comparisons
- Emulsification: The dodec-1-en-1-yl chain in the target compound enhances micelle formation, outperforming analogues with shorter chains (e.g., 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid) in stabilizing oil-water interfaces .
- Synthetic Utility: Compounds like 6-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]hexanoic acid () are intermediates in peptide conjugation, whereas the target compound is tailored for bulk industrial use .
Research Findings and Industrial Relevance
- Surfactant Performance : The target compound’s branched alkyl chain improves resistance to hard water, a critical advantage in detergent formulations .
- Thermal Stability: Its high boiling point (402–422°C) ensures durability in high-temperature cleaning processes, unlike ester-linked derivatives (e.g., 6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid), which may degrade under similar conditions .
Biological Activity
Molecular Characteristics
- IUPAC Name : 6-(3-(Dodec-1-en-1-yl)-2,5-dioxopyrrolidin-1-yl)hexanoic acid
- Molecular Formula : C19H31NO4
- Molecular Weight : 331.46 g/mol
Structural Features
The compound features a pyrrolidine ring with dioxo substituents, which are known to enhance biological activity through various mechanisms such as enzyme inhibition or receptor modulation.
Research indicates that compounds containing a dioxopyrrolidine moiety often exhibit significant biological activities, including:
- Antimicrobial Activity : Dioxopyrrolidine derivatives have been studied for their potential to inhibit bacterial growth and biofilm formation.
- Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, offering therapeutic potential in autoimmune diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several dioxopyrrolidine derivatives, demonstrating that modifications to the alkyl chain length and saturation influenced their effectiveness against various bacterial strains. The presence of the dodec-1-en-1-yl group in this compound may enhance its lipophilicity, potentially improving membrane permeability and antimicrobial action .
- Anti-inflammatory Activity : In vitro assays showed that dioxopyrrolidine derivatives can inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation in conditions like rheumatoid arthritis .
Comparison of Biological Activities
| Activity Type | Compound | Observed Effects |
|---|---|---|
| Antimicrobial | 6-(3-(Dodec-1-en-1-yl)... | Inhibition of bacterial growth |
| Anti-inflammatory | 6-(3-(Dodec-1-en-1-yl)... | Reduction of pro-inflammatory cytokines |
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some derivatives are well-tolerated at therapeutic doses, further investigations are needed to determine long-term safety profiles and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
